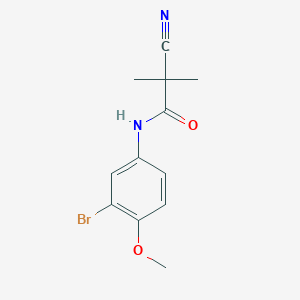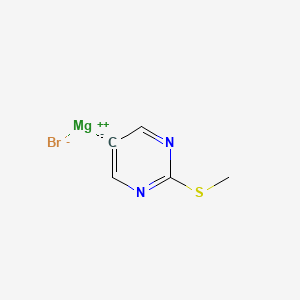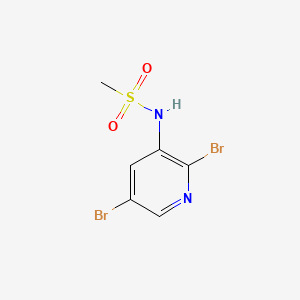
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6Br2N2O2S and a molecular weight of 330.0 g/mol . This compound is characterized by the presence of two bromine atoms attached to a pyridine ring and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(2,5-Dibromopyridin-3-yl)methanesulfonamide typically involves the bromination of pyridine derivatives followed by the introduction of the methanesulfonamide group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated pyridine with methanesulfonamide under basic conditions .
Análisis De Reacciones Químicas
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation .
Aplicaciones Científicas De Investigación
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dibromopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the methanesulfonamide group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide can be compared with other brominated pyridine derivatives and methanesulfonamide compounds. Similar compounds include:
- N-(2,3-Dibromopyridin-4-yl)methanesulfonamide
- N-(3,4-Dibromopyridin-2-yl)methanesulfonamide
- N-(2,5-Dibromopyridin-3-yl)ethanesulfonamide
These compounds share similar structural features but differ in the position of the bromine atoms or the length of the sulfonamide chain, which can influence their chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H6Br2N2O2S |
|---|---|
Peso molecular |
330.00 g/mol |
Nombre IUPAC |
N-(2,5-dibromopyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6Br2N2O2S/c1-13(11,12)10-5-2-4(7)3-9-6(5)8/h2-3,10H,1H3 |
Clave InChI |
VSYBAZPEIZNIGJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(N=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


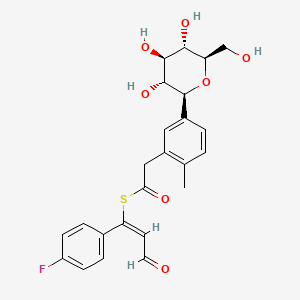
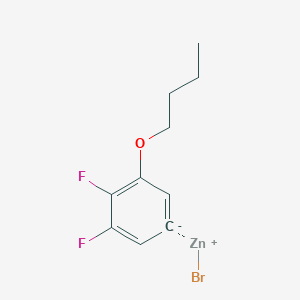
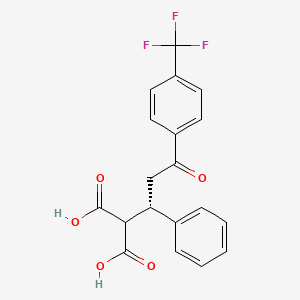
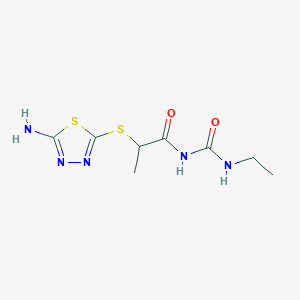

![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
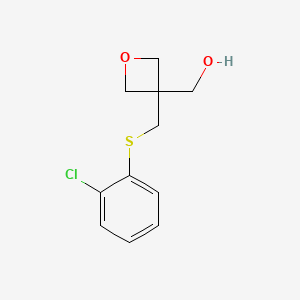
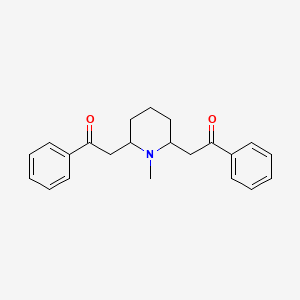
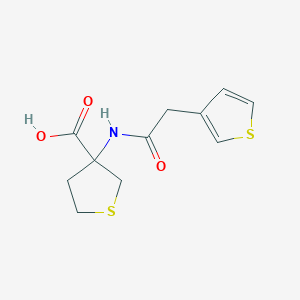
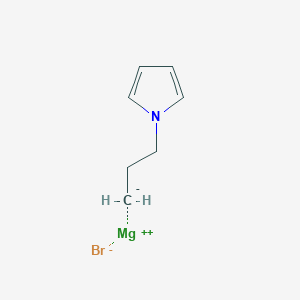

![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
